

Application Note: HPLC Method for the Analysis of Ibrutinib Dimer

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] During the manufacturing process, storage, or under stress conditions such as elevated temperatures, ibrutinib can undergo degradation, leading to the formation of impurities.[3][4] One such critical impurity is the **ibrutinib dimer**, which can impact the safety and efficacy of the drug product.[5] Therefore, a robust and reliable analytical method for the detection and quantification of the **ibrutinib dimer** is crucial for quality control and stability studies.

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of ibrutinib and its dimer. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of **ibrutinib dimer**.

Materials and Reagents

Ibrutinib reference standard



- · Ibrutinib dimer reference standard
- Acetonitrile (HPLC grade)
- Ammonium Acetate (analytical grade)
- Water (HPLC grade)
- Formic acid (analytical grade)

Instrumentation

A standard HPLC system equipped with a PDA or UV detector is suitable for this analysis.

- HPLC System: Agilent 1260 Infinity II or equivalent
- · Detector: Photodiode Array (PDA) or UV-Vis Detector
- Column: X-Bridge C18, 150 x 4.6 mm, 3.5 μm or equivalent
- Software: Empower, Chromeleon, or equivalent chromatography data system

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of ibrutinib and its dimer:



Parameter	Condition
Mobile Phase A	10 mM Ammonium Acetate in water, pH adjusted to 6.0 with formic acid
Mobile Phase B	Acetonitrile
Gradient Elution	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	260 nm
Injection Volume	10 μL

Table 1: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	60	40
15	40	60
20	40	60
22	60	40
25	60	40

Preparation of Solutions

2.4.1. Standard Stock Solution (Ibrutinib)

Accurately weigh about 25 mg of ibrutinib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This will yield a stock solution of approximately 1000 μ g/mL.

2.4.2. Standard Stock Solution (Ibrutinib Dimer)



Accurately weigh about 5 mg of **ibrutinib dimer** reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This will yield a stock solution of approximately 100 µg/mL.

2.4.3. Working Standard Solution

Prepare a working standard solution containing a final concentration of 100 μ g/mL of ibrutinib and 1 μ g/mL of **ibrutinib dimer** by appropriately diluting the stock solutions with the diluent.

2.4.4. Sample Preparation

For drug substance analysis, accurately weigh about 25 mg of the ibrutinib sample, dissolve in, and dilute to 25 mL with the diluent. For drug product analysis (e.g., capsules), the preparation may involve additional extraction steps to ensure complete recovery of the analyte.

Method Validation Parameters (Summary)

The analytical method should be validated in accordance with ICH guidelines. A summary of typical validation parameters is provided below.



Parameter	Typical Acceptance Criteria	
Specificity	The dimer peak should be well-resolved from the ibrutinib peak and any other impurities.	
Linearity (Dimer)	Correlation coefficient (r²) \geq 0.999 over a range of 0.1 - 2 μ g/mL.	
Accuracy (Dimer)	Recovery between 98.0% and 102.0%.	
Precision (Dimer)	Relative Standard Deviation (RSD) \leq 2.0% for six replicate injections.	
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1 (typically around 0.03 $\mu g/mL$).	
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1 (typically around 0.1 $\mu g/mL$).	
Robustness	The method should remain unaffected by small, deliberate variations in chromatographic conditions.	

Data Presentation

The following table summarizes the expected retention times and relative retention times (RRT) for ibrutinib and its dimer under the specified chromatographic conditions.

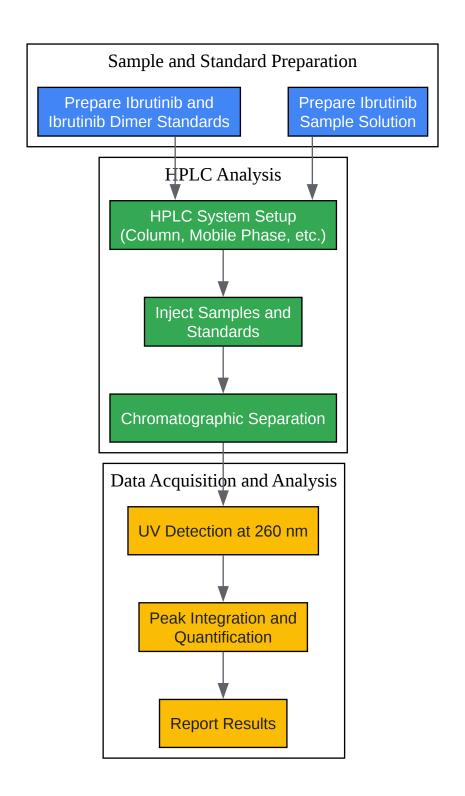
Table 2: Retention Data

Compound	Retention Time (min)	Relative Retention Time (RRT)
Ibrutinib	~ 9.8	1.00
Ibrutinib Dimer	~ 13.6	~ 1.39

Experimental Workflow and Signaling Pathway Diagrams



The following diagrams illustrate the experimental workflow for the HPLC analysis of **ibrutinib** dimer.



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Caption: Experimental workflow for HPLC analysis of ibrutinib dimer.

Discussion

The described HPLC method provides a reliable means for the separation and quantification of ibrutinib and its dimer impurity. Forced degradation studies have shown that ibrutinib is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments, leading to the formation of multiple degradation products.[4][6][7] The dimer is a known impurity that can form under thermal stress.[3]

The use of a C18 column with a gradient elution of ammonium acetate buffer and acetonitrile allows for effective separation of the more polar ibrutinib from the less polar dimer. The selection of 260 nm as the detection wavelength provides good sensitivity for both compounds. [8]

It is crucial to use a well-characterized reference standard for the **ibrutinib dimer** for accurate quantification. In the absence of a commercially available standard, it may be necessary to isolate and characterize the dimer from stressed samples.

Conclusion

The HPLC method detailed in this application note is a robust and specific method for the analysis of **ibrutinib dimer** in bulk drug substance and finished pharmaceutical products. The method is suitable for routine quality control testing and stability studies, ensuring the quality and safety of ibrutinib-containing medicines.

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